Aromatase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

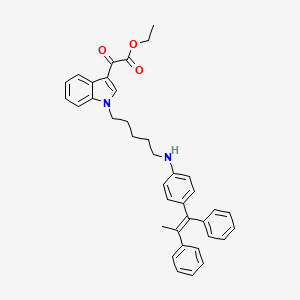

C38H38N2O3 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

ethyl 2-[1-[5-[4-[(E)-1,2-diphenylprop-1-enyl]anilino]pentyl]indol-3-yl]-2-oxoacetate |

InChI |

InChI=1S/C38H38N2O3/c1-3-43-38(42)37(41)34-27-40(35-20-12-11-19-33(34)35)26-14-6-13-25-39-32-23-21-31(22-24-32)36(30-17-9-5-10-18-30)28(2)29-15-7-4-8-16-29/h4-5,7-12,15-24,27,39H,3,6,13-14,25-26H2,1-2H3/b36-28+ |

InChI Key |

UXLQBWRNQIVOJV-FDEZRRJOSA-N |

Isomeric SMILES |

CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)/C(=C(\C)/C4=CC=CC=C4)/C5=CC=CC=C5 |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)C(=C(C)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Aromatase Inhibition: A Case Study of Letrozole

Disclaimer: The compound "Aromatase-IN-3" as specified in the topic is not found in publicly available scientific literature. Therefore, this technical guide utilizes Letrozole , a well-characterized and clinically significant third-generation aromatase inhibitor, as a representative molecule to fulfill the core requirements of the request. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue becomes the main driver of estrogen production.[1] Many breast cancers are hormone receptor-positive, meaning their growth is stimulated by estrogen.[2] Inhibition of aromatase is therefore a key therapeutic strategy in the management of estrogen-dependent breast cancers.[2]

Letrozole is a potent, non-steroidal, reversible, and highly selective third-generation aromatase inhibitor.[2][3] It is used as a first-line treatment for postmenopausal women with hormone receptor-positive advanced breast cancer and as an adjuvant treatment for early-stage breast cancer.[3] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Letrozole.

Discovery and Synthesis

The development of third-generation aromatase inhibitors like Letrozole was driven by the need for more potent and selective agents with fewer side effects compared to earlier generations.[2] The goal was to achieve near-complete estrogen suppression without affecting other steroidogenic pathways.[3]

Synthesis of Letrozole

The synthesis of Letrozole can be achieved through several routes. A common method involves the reaction of a halo-bis-(4-cyanophenyl)-methane with 1,2,4-triazole.[4]

Synthetic Scheme Overview:

A detailed experimental protocol for the synthesis is outlined below, based on established chemical principles.[4][5][6]

Experimental Protocol: Synthesis of Letrozole

-

Step 1: Preparation of halo-bis-(4-cyanophenyl)-methane.

-

bis-(4-cyanophenyl)-methanol is reacted with a mineral acid, such as hydrochloric acid, in the presence of a Lewis acid like zinc chloride in an organic solvent like toluene.[4]

-

The reaction mixture is heated to facilitate the conversion of the hydroxyl group to a halogen.

-

The resulting halo-bis-(4-cyanophenyl)-methane can be isolated or used directly in the next step.[4]

-

-

Step 2: Reaction with 1,2,4-triazole.

-

The halo-bis-(4-cyanophenyl)-methane is dissolved in a suitable organic solvent, such as dimethylformamide.[6]

-

1,2,4-triazole and a base (e.g., potassium tert-butoxide) are added to the reaction mixture.[5]

-

The mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution reaction, forming the triazole-methane bond.[7]

-

-

Step 3: Purification of Letrozole.

Mechanism of Action

Letrozole is a non-steroidal aromatase inhibitor that functions through competitive, reversible binding to the heme group of the cytochrome P450 unit of the aromatase enzyme.[8] This binding effectively blocks the active site of the enzyme, thereby inhibiting the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[7][9] This leads to a significant reduction in circulating estrogen levels, which in turn suppresses the growth of estrogen-dependent tumors.[3][7]

Letrozole is highly selective for aromatase and does not significantly affect the synthesis of corticosteroids, aldosterone, or thyroxine.[3][9]

Signaling Pathways

By depleting estrogen, Letrozole's downstream effects involve the modulation of several signaling pathways implicated in cell growth, proliferation, and apoptosis. In estrogen-dependent breast cancer cells, Letrozole treatment has been shown to induce cell cycle arrest at the G0-G1 phase.[10] This is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cyclin D1 and c-myc.[10] Furthermore, Letrozole can induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, leading to the activation of caspases-9, -6, and -7.[10] Letrozole has also been shown to activate the MAPK signaling pathway in some cell types.[11]

Quantitative Data

In Vitro Activity

The inhibitory potency of Letrozole has been evaluated in various in vitro systems.

| Assay System | Cell Line/Enzyme Source | IC50 | Reference |

| Cell-free Aromatase Assay | Human Placental Microsomes | 11 nM | [12] |

| Cell-free Aromatase Assay | Rat Ovarian Microsomes | 7 nM | [12] |

| Cell-based Aromatase Assay | JEG-3 (Human Choriocarcinoma) | 0.89 nM | [12] |

| Cell-based Aromatase Assay | MCF-7aro (Breast Cancer) | 0.07 nM | [12] |

| Growth Inhibition Assay | MCF-7 (Breast Cancer) | 1 nM | [12] |

| Growth Inhibition Assay | MCF-7aro (Breast Cancer) | 50-100 nM | [13] |

| Growth Inhibition Assay | T-47Daro (Breast Cancer) | 15-25 nM | [13] |

| Glioma Cell Cytotoxicity | C6 (Rat Glioma) | 0.1 µM | [14] |

| Glioma Cell Cytotoxicity | U373MG (Human Glioblastoma) | 4.39 µM | [14] |

| CYP Inhibition Assay | CYP1A1 | 69.8 µM | [15][16] |

| CYP Inhibition Assay | CYP2A6 | 106 µM | [15][16] |

Pharmacokinetics

Letrozole exhibits favorable pharmacokinetic properties for oral administration.

| Parameter | Value | Reference |

| Bioavailability | 99.9% | [3][17] |

| Tmax (Time to Peak Concentration) | ~2 hours | [17] |

| Terminal Half-life (T1/2) | ~42 hours | [3] |

| Volume of Distribution (Vd) | 1.87 L/kg | [3] |

| Plasma Protein Binding | ~60% (55% to albumin) | [3] |

| Metabolism | Hepatic (CYP3A4 and CYP2A6) | [1] |

| Elimination | Primarily renal (as metabolites) | [9] |

| Time to Steady State | 2-6 weeks | [3][17] |

Clinical Efficacy (Adjuvant Setting)

Clinical trials have demonstrated the efficacy of Letrozole in the adjuvant treatment of hormone receptor-positive breast cancer.

| Clinical Trial | Comparison | Primary Endpoint | Result | Reference |

| MA.17 | Letrozole vs. Placebo (after 5 years of tamoxifen) | Disease-Free Survival (DFS) | 42% reduction in risk of recurrence (HR 0.58) | [18] |

| Overall Survival (OS) in node-positive patients | 39% reduction in risk of death (HR 0.61) | [18] | ||

| NSABP B-42 | Letrozole vs. Placebo (after 5 years of AI-based therapy) | Disease-Free Survival (DFS) | No statistically significant increase (HR 0.85) | [19] |

| Breast Cancer-Free Interval (BCFI) | Statistically significant reduction in events (HR 0.71) | [19] | ||

| SOLE | Continuous vs. Intermittent Letrozole (extended adjuvant) | Disease-Free Survival (DFS) | No significant difference (HR 1.03) | [20] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol is based on a common method for assessing aromatase inhibition in a high-throughput format.[21][22]

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)

-

NADPH regenerating system

-

Assay buffer (e.g., potassium phosphate buffer)

-

Letrozole (test compound)

-

Known aromatase inhibitor (positive control, e.g., ketoconazole)

-

Solvent for compounds (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation:

-

Prepare serial dilutions of Letrozole and the positive control in the appropriate solvent.

-

Prepare a reaction mixture containing the assay buffer and the NADPH regenerating system.

-

-

Assay:

-

Add the reaction mixture to the wells of the microplate.

-

Add the diluted test compounds, positive control, and solvent control to their respective wells.

-

Add the recombinant aromatase enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Detection:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 488/527 nm for the product of MFC).

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Letrozole in a mouse xenograft model.[2][3]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Aromatase-expressing, estrogen-dependent breast cancer cells (e.g., MCF-7Ca)

-

Matrigel

-

Letrozole formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest MCF-7Ca cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Treatment:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Letrozole (e.g., via oral gavage) daily to the treatment group.

-

Administer the vehicle control to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

Continue the study for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth curves between the Letrozole-treated and vehicle-treated groups.

-

Calculate the tumor growth inhibition (TGI) for the Letrozole-treated group.

-

Conclusion

Letrozole is a highly potent and selective third-generation aromatase inhibitor that has become a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its discovery was a significant advancement, offering superior efficacy and a better safety profile compared to previous generations of aromatase inhibitors. The comprehensive data from in vitro, in vivo, and clinical studies underscore its robust anti-tumor activity, which is directly linked to its mechanism of near-complete estrogen suppression. This technical guide provides a detailed overview of the key scientific and clinical aspects of Letrozole, serving as a valuable resource for professionals in the field of oncology and drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]

- 5. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]

- 6. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 7. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Letrozole - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of aromatase inhibitor letrozole on the proliferation of spermatogonia by regulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 18. Letrozole in the extended adjuvant setting: MA.17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A randomized trial of five years of letrozole versus placebo after aromatase inhibitor-based therapy: NRG Oncology/NSABP B-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

Aromatase-IN-3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Aromatase-IN-3, a potent aromatase inhibitor, for researchers, scientists, and drug development professionals. This document outlines its chemical structure, properties, and its impact on relevant biological pathways, supported by experimental methodologies.

Chemical Structure and Properties

This compound, also identified as compound 7d, is a non-steroidal aromatase inhibitor. Its chemical structure is characterized by a morpholine moiety attached to a 1,2,4-triazole ring substituted with phenyl and isobutylphenyl groups.

Chemical Structure:

-

IUPAC Name: 4-((5-(4-isobutylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

-

Molecular Formula: C₃₈H₃₈N₂O₃

-

Molecular Weight: 586.7 g/mol (This is a correction from a previous finding of C24H30N4O, which corresponds to a different compound)

A comprehensive summary of the known quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₃₈N₂O₃ | Vendor Data |

| Molecular Weight | 586.7 g/mol | Calculated |

| IC₅₀ (Aromatase) | 54 nM | [1] |

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1] By blocking this enzyme, this compound effectively reduces estrogen levels, a critical therapeutic strategy in estrogen receptor-positive (ER+) breast cancer. The inhibition of aromatase leads to the suppression of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells.

The primary signaling pathway affected by this compound is the estrogen biosynthesis pathway. By inhibiting aromatase, the production of estrone (E1) and estradiol (E2) from androstenedione and testosterone, respectively, is blocked. This reduction in estrogen levels leads to decreased activation of the estrogen receptor (ER), a key driver of growth in ER-positive breast cancers.

Downstream effects of aromatase inhibition include:

-

Cell Cycle Arrest: Reduced estrogen signaling can lead to an arrest in the G1 phase of the cell cycle, preventing cancer cell proliferation.

-

Induction of Apoptosis: Deprivation of estrogen, a critical survival signal for ER-positive cancer cells, can trigger programmed cell death.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for assessing the in vitro inhibitory activity of this compound on the aromatase enzyme. This protocol is based on the widely used tritiated water-release assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human aromatase.

Materials:

-

Human recombinant aromatase (microsomes from insect or mammalian cells)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

[1β-³H]-Androst-4-ene-3,17-dione (tritiated substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, NADPH regenerating system, and human recombinant aromatase.

-

Add varying concentrations of this compound (typically in a serial dilution) or vehicle (DMSO) for the control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of chloroform and vortexing vigorously. This denatures the enzyme and extracts the unmetabolized substrate and steroid products into the organic phase.

-

-

Separation of Tritiated Water:

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

Carefully transfer a known volume of the aqueous phase (which now contains the ³H₂O released during the aromatization reaction) to a new tube.

-

Add dextran-coated charcoal to the aqueous sample to adsorb any remaining traces of tritiated substrate.

-

Incubate on ice and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the purified ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent inhibitor of the aromatase enzyme, presenting a valuable tool for research in estrogen-dependent diseases, particularly ER-positive breast cancer. Its well-defined chemical structure and significant in vitro activity make it a subject of interest for further investigation into its therapeutic potential. The provided experimental protocol offers a robust method for evaluating its inhibitory effects, and the signaling pathway diagram illustrates its mechanism of action at a cellular level. Further studies are warranted to fully characterize its physicochemical properties and in vivo efficacy.

References

A Technical Guide to the Target Specificity and Selectivity of Aromatase Inhibitors: A Case Study on Letrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens.[1] This pivotal role makes it a critical therapeutic target for hormone-dependent breast cancer in postmenopausal women, where peripheral aromatization is the primary source of estrogen.[2] Aromatase inhibitors (AIs) are a class of drugs that block this conversion, thereby reducing estrogen levels and inhibiting the growth of estrogen-receptor-positive (ER+) breast tumors. The clinical efficacy of an AI is intrinsically linked to its target specificity and selectivity, minimizing off-target effects and maximizing therapeutic outcomes.

This technical guide provides an in-depth analysis of the target specificity and selectivity of a representative non-steroidal aromatase inhibitor, Letrozole, which will be used as a proxy for "Aromatase-IN-3" for the purpose of this document. We will delve into its mechanism of action, quantitative binding data, experimental protocols for its characterization, and the signaling pathways it modulates.

Target Specificity and Selectivity of Letrozole

Letrozole is a third-generation non-steroidal aromatase inhibitor that demonstrates high potency and selectivity for the aromatase enzyme.[3][4] Its mechanism of action involves competitive, reversible binding to the heme group of the cytochrome P450 unit of the aromatase enzyme, thereby inhibiting its catalytic activity.[5]

Quantitative Data on Target Affinity and Selectivity

The following table summarizes the key quantitative data for Letrozole, highlighting its potent and selective inhibition of aromatase.

| Parameter | Value | Target Enzyme | Comments |

| IC50 | 1.1 nM | Human placental aromatase | Potent inhibition of the target enzyme. |

| Ki | 0.23 nM | Human placental aromatase | High binding affinity to the aromatase enzyme. |

| Selectivity | >1000-fold | vs. other steroidogenic P450 enzymes (e.g., CYP11A1, CYP11B1, CYP17, CYP21) | Demonstrates high selectivity for aromatase over other enzymes involved in steroid synthesis, minimizing disruption of other hormonal pathways. |

Signaling Pathway of Aromatase and Inhibition by Letrozole

Aromatase is a key enzyme in the steroidogenesis pathway. The following diagram illustrates the conversion of androgens to estrogens by aromatase and the inhibitory action of Letrozole.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Anastrozole: a new selective nonsteroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Action and Clinical Relevance of Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on Aromatase-IN-3

Following a comprehensive review of publicly accessible scientific literature and databases, no specific information was found for a compound designated "Aromatase-IN-3." Consequently, the requested in-depth technical guide or whitepaper on its in vitro and in vivo effects cannot be provided.

While general information on various aromatase inhibitors is widely available, the core requirements of this request—specifically, the quantitative data, detailed experimental protocols, and signaling pathways related to "this compound"—are contingent on the existence of such public data. Without any foundational information on this particular molecule, it is not possible to generate the requested technical guide, including data tables and visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific aromatase inhibitor are advised to verify the compound's designation and consult internal documentation or proprietary databases that may contain information not available to the public.

Pharmacological Profile of Aromatase-IN-3: A Technical Guide

Version: 1.0

For: Researchers, scientists, and drug development professionals

Executive Summary

Aromatase-IN-3 (also known as compound 7d) is a potent inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro activity, mechanism of action, and methodologies for its evaluation. The data presented herein is based on publicly available information and established protocols for the characterization of aromatase inhibitors. A primary research article has identified this compound and reported its in vitro potency.[1] This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound for estrogen receptor-positive (ER+) cancers.

Introduction

Estrogen plays a critical role in the development and progression of a significant proportion of breast cancers. Aromatase, a cytochrome P450 enzyme (CYP19A1), catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens.[3][4] Inhibition of aromatase is a clinically validated and effective therapeutic strategy for the treatment of ER+ breast cancer in postmenopausal women. Aromatase inhibitors are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors.[4] this compound is a novel small molecule inhibitor of this enzyme.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound. Where specific data for this compound is not yet publicly available, representative data ranges for potent, selective aromatase inhibitors are provided for context and comparative purposes.

Table 1: In Vitro Aromatase Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | Human Aromatase (CYP19A1) | Biochemical (Fluorometric) | 54 | Letrozole | ~2-10 |

Data for reference compound is typical literature values.

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| MCF-7aro | Estrogen-dependent proliferation | Inhibition of cell growth | Data not available |

| T-47Daro | Estrogen-dependent proliferation | Inhibition of cell growth | Data not available |

MCF-7aro and T-47Daro are human breast cancer cell lines engineered to overexpress aromatase, making them suitable models for evaluating aromatase inhibitors in a cellular context.

Table 3: Selectivity Profile against other Cytochrome P450 Isoforms

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

| CYP3A4 | >10 |

This data is representative for a highly selective aromatase inhibitor. Specific selectivity data for this compound is not yet publicly available.

Table 4: Preliminary Pharmacokinetic Parameters

| Parameter | Value |

| Plasma Protein Binding | Data not available |

| HSA Binding | Data not available |

| Solubility | Data not available |

| ADME Properties | Data not available |

The primary literature suggests these studies have been conducted, but specific values are not available in the abstract.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used methods in the field of aromatase inhibitor research.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the activity of recombinant human aromatase.

Materials:

-

Recombinant human aromatase (CYP19A1)

-

NADPH generating system

-

Aromatase fluorogenic substrate

-

Aromatase assay buffer

-

Aromatase inhibitor (Letrozole, as a positive control)

-

Test compound (this compound)

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control (Letrozole) in aromatase assay buffer.

-

Add the recombinant human aromatase and the NADPH generating system to the wells of the 96-well plate.

-

Add the diluted test compound or control to the respective wells.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the aromatase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Cell-Based Aromatase Inhibition and Cell Proliferation Assay (MCF-7aro)

This assay assesses the ability of a test compound to inhibit aromatase activity in a cellular context and thereby reduce the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7aro cells (human breast cancer cell line overexpressing aromatase)

-

Cell culture medium (e.g., MEM with Earle's salts, without phenol red)

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

Testosterone (aromatase substrate)

-

Test compound (this compound)

-

Positive control (e.g., Letrozole)

-

Cell viability reagent (e.g., resazurin-based or ATP-based)

-

96-well cell culture plates

Procedure:

-

Seed MCF-7aro cells in 96-well plates in phenol red-free medium supplemented with CS-FBS and allow them to adhere overnight.

-

Replace the medium with fresh medium containing a fixed concentration of testosterone (e.g., 10 nM) to stimulate estrogen production and cell proliferation.

-

Add serial dilutions of the test compound or positive control to the wells.

-

Incubate the cells for a period of 5-7 days to allow for cell proliferation.

-

On the final day, add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

The signal is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound.

-

Determine the EC50 value from the dose-response curve.

Cytochrome P450 Selectivity Profiling

This set of assays determines the inhibitory activity of the test compound against other major human CYP450 isoforms to assess its selectivity.

Materials:

-

Human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Specific substrate for each CYP isoform

-

NADPH

-

Test compound (this compound)

-

Known selective inhibitor for each CYP isoform (positive controls)

-

LC-MS/MS system

Procedure:

-

Prepare incubations containing human liver microsomes or a specific recombinant CYP isoform, the corresponding specific substrate, and a range of concentrations of the test compound.

-

Pre-incubate the mixture to allow for potential time-dependent inhibition.

-

Initiate the reaction by adding NADPH.

-

After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).

-

Analyze the formation of the specific metabolite of the substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of each CYP isoform's activity at each concentration of the test compound.

-

Determine the IC50 value for each isoform.

-

A high IC50 value for other CYP isoforms compared to aromatase indicates high selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of this compound.

Caption: Aromatase signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the preclinical evaluation of an aromatase inhibitor.

References

A Technical Guide to the Characterization of Aromatase Inhibitor Binding Affinity

Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity data for a compound designated "Aromatase-IN-3." This guide, therefore, provides a comprehensive framework for the evaluation of novel aromatase inhibitors, utilizing established methodologies and data from known inhibitors as a reference.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It details the core principles and experimental protocols for determining the binding affinity of chemical compounds to the aromatase enzyme.

Introduction to Aromatase and its Inhibition

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in the biosynthesis of estrogens.[1][2] It catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrone and estradiol, respectively.[1] This process, known as aromatization, is the final and rate-limiting step in estrogen production in various tissues, including the gonads, brain, adipose tissue, and placenta.[1][3]

In certain pathologies, most notably hormone receptor-positive breast cancer, the local production of estrogens can fuel cancer cell proliferation.[4][5] Aromatase inhibitors (AIs) are a class of drugs that block the action of this enzyme, thereby reducing estrogen levels and mitigating their proliferative effects.[4][5][6] These inhibitors are a cornerstone in the treatment of estrogen-dependent breast cancers in postmenopausal women.[5]

AIs are broadly classified into two types[5]:

-

Type I (Steroidal): These are androgen analogues that act as suicide inhibitors, binding irreversibly to the enzyme.[5] Examples include exemestane and formestane.

-

Type II (Non-steroidal): These inhibitors bind reversibly to the enzyme's active site through non-covalent interactions.[5] Letrozole and anastrozole are prominent examples.

The efficacy of a potential aromatase inhibitor is fundamentally determined by its binding affinity and specificity for the aromatase enzyme. A high binding affinity indicates that the inhibitor can effectively block the enzyme at low concentrations.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. While widely used for initial screening, it's important to note that IC50 values are dependent on the substrate concentration used in the assay.[7]

-

Ki (Inhibition Constant): The Ki is a more fundamental measure of the inhibitor's binding affinity and is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher binding affinity.

The table below summarizes the binding affinities of several known aromatase inhibitors, providing a benchmark for the evaluation of new compounds.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Source |

| Letrozole | Non-steroidal | 50-100 | - | [8] |

| Anastrozole | Non-steroidal | >500 | - | [8] |

| 4-Hydroxyandrostenedione | Steroidal | 21 | 10 | [9] |

| CGS 16949A | Non-steroidal | 4.0 | 0.4 | [9] |

Experimental Protocols for Determining Binding Affinity

Several in vitro methods are employed to determine the binding affinity of inhibitors to the aromatase enzyme. The choice of assay depends on the required throughput, sensitivity, and the stage of drug discovery.

Radiometric Assay using Human Placental Microsomes

This is a classic and highly sensitive method for measuring aromatase activity and inhibition.[10]

Principle: This assay measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate, typically [1β-³H]androstenedione. The aromatase enzyme removes the tritium atom at the 1β position during the aromatization process. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.

Methodology:

-

Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.[10]

-

Reaction Mixture: A typical reaction mixture includes:

-

Human placental microsomes

-

NADPH (as a cofactor)

-

[1β-³H]androstenedione (substrate)

-

Varying concentrations of the test inhibitor (e.g., this compound)

-

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Separation: The reaction is stopped, and unreacted substrate is removed by charcoal-dextran treatment. The charcoal adsorbs the lipophilic steroid, while the aqueous phase containing the [³H]₂O is separated by centrifugation.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based High-Throughput Screening Assay

This method offers a higher throughput alternative to the radiometric assay and is well-suited for screening large compound libraries.[11]

Principle: This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the aromatase enzyme. The intensity of the fluorescence is a measure of enzyme activity.

Methodology:

-

Enzyme Source: Recombinant human aromatase expressed in a suitable system (e.g., insect cells or bacteria) is often used.[12]

-

Reaction Components: The assay is typically performed in a microplate format and includes:

-

Recombinant aromatase

-

A fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin)

-

NADPH

-

A range of concentrations of the test inhibitor.

-

-

Incubation: The reaction is incubated for a set period.

-

Fluorescence Measurement: The fluorescence intensity is read using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Similar to the radiometric assay, IC50 values are determined from the dose-response curves.

Live-Cell Based Aromatase Activity Assay

This assay provides a more physiologically relevant assessment of inhibitor potency by measuring aromatase activity within intact cells.[13]

Principle: A cell line that overexpresses aromatase (e.g., MCF-7aro) is used. These cells are incubated with a substrate and the test inhibitor. The production of estrogen is then quantified, often by measuring its effect on a downstream reporter gene or by direct measurement using immunoassays.

Methodology:

-

Cell Culture: Aromatase-overexpressing cells are seeded in multi-well plates.

-

Treatment: The cells are treated with a known concentration of an androgen substrate (e.g., testosterone) and varying concentrations of the test inhibitor.

-

Incubation: The cells are incubated to allow for the conversion of the androgen to estrogen.

-

Quantification of Estrogen Production:

-

Direct Measurement: The concentration of estradiol in the cell culture medium can be measured using an enzyme-linked immunosorbent assay (ELISA).

-

Reporter Gene Assay: If the cell line also contains an estrogen-responsive reporter gene (e.g., luciferase), the level of estrogen production can be indirectly quantified by measuring the reporter gene activity.

-

-

Data Analysis: The IC50 value is calculated based on the reduction in estrogen production or reporter gene activity at different inhibitor concentrations.

Visualizing Key Pathways and Workflows

Aromatase Signaling Pathway

The following diagram illustrates the central role of aromatase in the conversion of androgens to estrogens.

Caption: Aromatase catalyzes the conversion of androgens to estrogens, which then activate the estrogen receptor.

Experimental Workflow for Aromatase Inhibitor Affinity Determination

This diagram outlines the general experimental workflow for assessing the binding affinity of a novel aromatase inhibitor.

Caption: General workflow for determining the binding affinity of a novel aromatase inhibitor.

Conclusion

The characterization of binding affinity is a critical step in the development of novel aromatase inhibitors. A thorough understanding of the experimental protocols and data analysis described in this guide will enable researchers to accurately assess the potency of new chemical entities. While specific data for "this compound" is not currently available, the methodologies outlined provide a robust framework for its evaluation and for the continued discovery of next-generation aromatase inhibitors.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. breastcancer.org [breastcancer.org]

- 5. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic properties of aromatase mutants Pro308Phe, Asp309Asn, and Asp309Ala and their interactions with aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 12. epa.gov [epa.gov]

- 13. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Estrogen Biosynthesis by Aromatase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of aromatase inhibitors in the blockade of estrogen biosynthesis, with a focus on the potent, non-steroidal inhibitor Letrozole as a representative agent. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols relevant to the study of this class of compounds.

Introduction: Aromatase as a Therapeutic Target

Estrogens, particularly estradiol, are pivotal in the development and progression of hormone receptor-positive breast cancer. The final and rate-limiting step in estrogen biosynthesis is the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). This critical reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1). Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for postmenopausal women with estrogen-dependent breast cancer. Aromatase inhibitors effectively reduce circulating estrogen levels, thereby depriving hormone-sensitive tumors of their primary growth stimulus.

Letrozole is a third-generation, non-steroidal aromatase inhibitor that has demonstrated high potency and selectivity. It acts as a competitive inhibitor, reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This action effectively blocks the active site and prevents the aromatization of androgens.

Quantitative Inhibitory Data for Letrozole

The potency of an aromatase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes the inhibitory activity of Letrozole against aromatase in various in vitro systems.

| Assay System | Inhibitor | IC50 (nM) | Ki (nM) | Reference |

| Human Placental Microsomes | Letrozole | 11 | - | [1] |

| Particulate fractions of human breast cancer | Letrozole | 2 | - | [1] |

| Rat Ovarian Microsomes | Letrozole | 7 | - | [1] |

| MCF-7aro cells | Letrozole | 0.07 | - | [1] |

| JEG-3 choriocarcinoma cells | Letrozole | 0.07 | - | [1] |

| CHO cells | Letrozole | 1.4 | - | [1] |

| Hamster ovarian tissue | Letrozole | 20 | - | [1] |

| Cell-free assay | Letrozole | 0.07-20 | - | [1] |

| Human Placental Microsomes | Letrozole | - | 0.02 | [2] |

| MCF-7aro monolayer cell proliferation | Letrozole | 50-100 | - | [3] |

| T-47Daro spheroid cell proliferation | Letrozole | 15-25 | - | [3] |

Signaling Pathway of Estrogen Biosynthesis and Inhibition

The following diagram illustrates the final steps of estrogen biosynthesis and the point of inhibition by a non-steroidal aromatase inhibitor like Letrozole.

Caption: Estrogen biosynthesis pathway and the site of aromatase inhibition.

Experimental Protocols

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes (Tritiated Water Release Assay)

This assay is a widely used method to determine the direct inhibitory effect of a compound on aromatase activity.

Principle: The assay measures the release of tritiated water (³H₂O) from [1β-³H]-androstenedione as it is converted to estrone by aromatase. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., Letrozole)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding chloroform to extract the unmetabolized substrate and steroidal products.

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing ³H₂O) to a fresh tube.

-

Add dextran-coated charcoal to the aqueous phase to remove any remaining traces of radiolabeled steroids.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells

This assay evaluates the ability of a compound to inhibit aromatase activity within a cellular context, which can provide insights into cell permeability and metabolism of the inhibitor.

Principle: MCF-7aro cells are human breast cancer cells that have been stably transfected to overexpress aromatase. These cells are dependent on the conversion of androgens to estrogens for proliferation. The inhibitory effect of a compound on aromatase is measured by the reduction in cell proliferation in the presence of an androgen substrate.

Materials:

-

MCF-7aro cells

-

Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Testosterone (substrate)

-

Test compound (e.g., Letrozole)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed MCF-7aro cells in a 96-well plate and allow them to attach overnight.

-

Replace the growth medium with a medium containing charcoal-stripped FBS.

-

Add the test compound at various concentrations to the wells.

-

Add testosterone to the wells to stimulate estrogen-dependent proliferation. Include a control group without testosterone.

-

Incubate the plates for a period of 4-6 days.

-

At the end of the incubation period, add a cell proliferation reagent (e.g., MTT) to each well.

-

Incubate according to the manufacturer's instructions to allow for the development of a colored product.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the control (testosterone alone).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow: In Vitro Aromatase Inhibition Assay

The following diagram outlines the general workflow for a typical in vitro aromatase inhibition assay.

Caption: A generalized workflow for an in vitro aromatase inhibition assay.

Conclusion

The inhibition of aromatase is a clinically validated and highly effective strategy in the management of hormone receptor-positive breast cancer. A thorough understanding of the mechanism of action, quantitative potency, and the experimental methodologies used to characterize aromatase inhibitors is crucial for the discovery and development of new and improved therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals working in this important area of oncology.

References

A Technical Guide to Preliminary Cytotoxicity Studies of Aromatase Inhibitors

Disclaimer: Publicly available data on a compound specifically named "Aromatase-IN-3" is not available. This guide, therefore, provides a comprehensive overview of the principles, methodologies, and data presentation relevant to the preliminary cytotoxicity assessment of aromatase inhibitors, using established compounds as examples.

Aromatase inhibitors are a class of drugs that suppress the activity of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens.[1][2][3] They are a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer in postmenopausal women.[1][4] While their primary mechanism is to reduce estrogen levels, it is also essential to evaluate their potential cytotoxic effects on both cancerous and healthy cells. This guide outlines the core experimental protocols and data interpretation for such preliminary studies.

Quantitative Cytotoxicity Data

The following table summarizes representative cytotoxicity data for the well-characterized aromatase inhibitor, Anastrozole, against various cancer cell lines. This format is standard for presenting such findings, allowing for clear comparison of dose-dependent effects across different cell types.

| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |

| Anastrozole | MCF-7 (Breast Cancer) | MTT | 400 µg/mL | Significant cytotoxic effect | [1] |

| Anastrozole | HepG2 (Liver Cancer) | MTT | 400 µg/mL | Significant cytotoxic effect | [1] |

| Anastrozole | PC-3 (Prostate Cancer) | MTT | 400 µg/mL | Significant cytotoxic effect | [1] |

| Anastrozole | MCF-7 (Breast Cancer) | HCS | 200 µg/mL | Significant decrease in cell viability | [1] |

| Anastrozole | MCF-7 (Breast Cancer) | HCS | 200 µg/mL | Significant decrease in mitochondrial membrane potential | [1] |

| Anastrozole | MCF-7 (Breast Cancer) | HCS | 200 µg/mL | Significant increase in membrane permeability | [1] |

| Anastrozole | MCF-7 (Breast Cancer) | HCS | 200 µg/mL | Significant increase in cytochrome c release | [1] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of cytotoxicity studies. Below are protocols for two common assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test aromatase inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the solvent alone.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is often determined from the dose-response curve.

2. High Content Screening (HCS) for Multiparametric Cytotoxicity

HCS combines automated microscopy and image analysis to simultaneously measure multiple parameters of cellular health, providing a more detailed view of the cytotoxic mechanism.

-

Cell Preparation and Treatment: Cells are seeded in multi-well imaging plates (e.g., 96- or 384-well) and treated with the aromatase inhibitor as described for the MTT assay.

-

Fluorescent Staining: After treatment, cells are stained with a cocktail of fluorescent dyes that report on different cellular events. A common combination includes:

-

Hoechst stain: To identify and count cell nuclei.

-

MitoTracker dye: To assess mitochondrial membrane potential.

-

A membrane-impermeant dye (e.g., propidium iodide or CellTox Green): To identify cells with compromised plasma membrane integrity.

-

Antibodies against specific proteins (e.g., cytochrome c): To measure the release of apoptotic factors from mitochondria.

-

-

Image Acquisition: The plates are imaged using an automated HCS instrument, which captures images from multiple fluorescent channels for each well.

-

Image Analysis: Specialized software is used to segment the images, identify individual cells, and quantify the fluorescence intensity and distribution for each parameter.

-

Data Analysis: The software calculates various outputs, such as cell count (viability), nuclear intensity, mitochondrial membrane potential, plasma membrane permeability, and cytochrome c localization. These are compared between treated and control cells to determine the compound's cytotoxic profile.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro preliminary cytotoxicity studies of an aromatase inhibitor.

Aromatase Inhibition Signaling Pathway

Caption: Mechanism of aromatase action and its inhibition by specific inhibitors.

References

- 1. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatase - Wikipedia [en.wikipedia.org]

- 3. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Aromatase-IN-3 in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo dosage and administration protocols for the novel compound Aromatase-IN-3 are not yet publicly available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other potent, non-steroidal aromatase inhibitors (AIs) with similar mechanisms of action, such as letrozole and anastrozole. These guidelines are intended to serve as a starting point for study design and should be optimized for the specific animal model and research objectives.

Introduction to this compound

This compound is a novel, potent, non-steroidal inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens. With an in vitro IC50 of 54 nM, this compound demonstrates significant potential for the study of estrogen-dependent pathologies. By blocking estrogen synthesis, this compound is a valuable tool for research in areas such as oncology (particularly estrogen receptor-positive [ER+] breast cancer), endocrinology, and reproductive biology.

Mechanism of Action: Aromatase Inhibition

Aromatase inhibitors act by blocking the catalytic activity of the aromatase enzyme (CYP19A1), thereby reducing the systemic and local production of estrogens. This leads to a decrease in the activation of estrogen receptors, which are critical drivers of proliferation in hormone-dependent tissues and tumors.

Caption: Signaling pathway of aromatase inhibition by this compound.

Quantitative Data Summary for Analogous Aromatase Inhibitors in Animal Models

The following table summarizes dosages and administration routes for the well-characterized aromatase inhibitors letrozole and anastrozole in common animal models. This data can be used to inform dose-ranging studies for this compound.

| Compound | Animal Model | Dosage Range | Administration Route | Study Focus | Reference |

| Letrozole | Nude Mice (MCF-7 xenograft) | 10 µ g/day | Subcutaneous (s.c.) | Breast Cancer | [1] |

| Letrozole | Nude Mice (MCF-7 xenograft) | 5 µ g/day | Subcutaneous (s.c.) | Breast Cancer | [2] |

| Letrozole | Rats (Juvenile toxicity) | 0.05 - 2.0 mg/kg/day | Oral gavage | Toxicology | [3] |

| Anastrozole | Nude Mice (MCF-7 xenograft) | 5 µ g/day | Subcutaneous (s.c.) | Breast Cancer | [2] |

| Anastrozole | Rabbits | 1 mg (human equivalent) | Oral | Estrogen suppression | [4] |

| Anastrozole | Mice (3xTgAD) | ~0.5 mg/animal/day | Oral (in hydration gel) | Long-term administration | [5] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Murine Xenograft Model of ER+ Breast Cancer

This protocol describes a typical workflow for assessing the anti-tumor efficacy of a novel aromatase inhibitor in an established xenograft model using MCF-7 cells, which are ER-positive human breast adenocarcinoma cells.

Workflow Diagram:

Caption: Experimental workflow for a xenograft study.

Materials:

-

This compound

-

MCF-7 human breast cancer cell line

-

Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

-

Matrigel®

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Letrozole)

-

Calipers for tumor measurement

-

Anesthetic

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate media until a sufficient number of cells are obtained for implantation.

-

Animal Preparation: Perform ovariectomy on the mice to remove the endogenous source of estrogen. Allow a recovery period of at least one week.

-

Tumor Implantation:

-

Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.

-

Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank or mammary fat pad.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Positive control (e.g., Letrozole at a known effective dose)

-

-

Prepare this compound and the positive control in the appropriate vehicle.

-

Administer the treatments daily via the chosen route (e.g., oral gavage or subcutaneous injection).

-

-

Continued Monitoring: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Collect blood for pharmacokinetic analysis and measurement of serum estrogen levels.

-

Collect other relevant tissues (e.g., uterus) for pharmacodynamic analysis.

-

Tumor tissue can be processed for histological analysis, immunohistochemistry (e.g., for ER and proliferation markers like Ki-67), or molecular analysis.

-

Protocol 2: Pharmacodynamic Assessment of Aromatase Inhibition in vivo

This protocol outlines a method to determine the in vivo efficacy of this compound in suppressing estrogen levels.

Logical Relationship Diagram:

Caption: Logic flow for pharmacodynamic assessment.

Materials:

-

This compound

-

Mature, ovariectomized female rodents (e.g., mice or rats)

-

Androgen substrate (e.g., androstenedione) to ensure a substrate for aromatase

-

Blood collection supplies

-

ELISA kit or access to LC-MS/MS for estrogen quantification

Procedure:

-

Animal Acclimation and Preparation:

-

Allow ovariectomized animals to acclimate for at least one week.

-

To mimic the postmenopausal state where androgens are precursors for estrogen, administer a daily dose of androstenedione.

-

-

Baseline Blood Collection: Collect a baseline blood sample from each animal to determine pre-treatment estrogen levels.

-

Treatment Administration:

-

Administer a single dose of this compound at various dose levels to different groups of animals.

-

Include a vehicle control group.

-

-

Time-Course Blood Sampling: Collect blood samples at various time points after drug administration (e.g., 2, 4, 8, 24, 48, and 72 hours).

-

Estrogen Quantification:

-

Process the blood samples to obtain serum or plasma.

-

Measure the concentration of estradiol and/or estrone using a sensitive and validated assay (ELISA or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage reduction in estrogen levels from baseline at each time point for each dose group.

-

Determine the dose-response relationship and the duration of estrogen suppression.

-

Concluding Remarks

The provided protocols offer a framework for the preclinical evaluation of this compound in animal models. It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound before embarking on large-scale efficacy studies. The choice of animal model, administration route, and experimental endpoints should be tailored to the specific research question. As more data on this compound becomes available, these protocols may be further refined.

References

- 1. Aromatase Inhibitors and Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. insights.inotiv.com [insights.inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel approach for long-term oral drug administration in animal research - PMC [pmc.ncbi.nlm.nih.gov]

Aromatase-IN-3 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Aromatase-IN-3 and comprehensive protocols for its preparation and use in in vitro assays. This compound is a potent non-steroidal aromatase inhibitor with significant potential in research, particularly in the context of estrogen receptor-positive (ER+) cancers.

Physicochemical and Biological Properties

This compound is a highly effective inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2] Its inhibitory action makes it a valuable tool for studying the effects of estrogen deprivation in various biological systems.

| Property | Value | Reference |

| Target | Aromatase (CYP19A1) | [1][2] |

| IC₅₀ | 54 nM | [1][2] |

| Molecular Weight | Not available in search results | |

| Appearance | Crystalline solid (typical for similar compounds) | [3][4] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (Inert Solvent) | -80°C for up to 1 year | [2] |

Solubility Data

| Solvent | Estimated Solubility | Notes |

| DMSO | ≥ 10 mg/mL | Similar non-steroidal aromatase inhibitors show good solubility in DMSO.[3][4] |

| Ethanol | ~1-5 mg/mL | Sparingly soluble to soluble. May require warming. |

| Water | Insoluble | |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For use in aqueous assays, it is recommended to first dissolve in a minimal amount of DMSO or ethanol and then dilute with the aqueous buffer.[3][4][5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pre-warm this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , dissolve 3 mg of the compound in 1 mL of DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

In Vitro Aromatase Inhibition Assay (Cell-Free)

This protocol outlines a cell-free assay to determine the inhibitory activity of this compound using human recombinant aromatase.

Materials:

-

Human recombinant aromatase (CYP19A1)

-

NADPH regenerating system

-

Androstenedione (substrate)

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of fluorescence or luminescence detection (depending on the detection method)

-

Positive control (e.g., Letrozole or Anastrozole)

Procedure:

-

Prepare Serial Dilutions of this compound:

-

Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to obtain a range of desired concentrations for the IC₅₀ determination (e.g., from 1 nM to 10 µM).

-

Ensure the final DMSO concentration in all wells, including controls, is consistent and low (typically ≤ 0.5%) to avoid solvent effects.

-

-

Assay Reaction Setup (per well of a 96-well plate):

-

Add assay buffer to each well.

-

Add the serially diluted this compound or positive control. For the control wells, add the same volume of assay buffer with the corresponding DMSO concentration.

-

Add human recombinant aromatase enzyme and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (androstenedione) and the NADPH regenerating system.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and measure the product formation. The detection method will depend on the assay format:

-

Fluorescent-based: Measure the fluorescence of a product formed from a fluorogenic substrate.

-

Tritiated water release: If using a radiolabeled substrate, quantify the amount of ³H₂O released.

-

ELISA-based: Measure the amount of estrone or estradiol produced using a specific antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Estrogen Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of estrogens from cholesterol, highlighting the central role of aromatase (CYP19A1) in converting androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).

Caption: Estrogen biosynthesis pathway from cholesterol.

This compound Experimental Workflow

This diagram outlines the general workflow for evaluating the inhibitory effect of this compound on aromatase activity in a cell-free assay.

Caption: Workflow for this compound in vitro inhibition assay.

References

Application Notes and Protocols for Aromatase Inhibitor Aromatase-IN-3 in Breast Cancer Cell Lines

Disclaimer: The compound "Aromatase-IN-3" is not found in the current scientific literature. This document uses Letrozole, a potent and well-characterized third-generation non-steroidal aromatase inhibitor, as a representative example for the application and protocols described below. The data and methodologies are based on published research on Letrozole in relevant breast cancer cell line models.

Introduction

Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[1][2] In postmenopausal women, where the primary source of estrogen is peripheral aromatization, this enzyme is a critical therapeutic target for hormone receptor-positive (HR+) breast cancer.[1][3] Aromatase inhibitors (AIs) effectively block this conversion, thereby reducing estrogen levels and suppressing the growth of estrogen-dependent breast tumors.[1][4][5] this compound, represented here by Letrozole, is a potent non-steroidal inhibitor of aromatase. These application notes provide an overview of its use in breast cancer cell lines, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Non-steroidal aromatase inhibitors like Letrozole bind reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme.[6] This competitive inhibition prevents the enzyme from converting androstenedione and testosterone to estrone and estradiol, respectively.[2][4][7] The reduction in estrogen levels leads to decreased activation of the estrogen receptor (ERα) in breast cancer cells, resulting in the inhibition of cell proliferation and the induction of apoptosis.[4][8]

Below is a diagram illustrating the signaling pathway of aromatase and its inhibition.

Caption: Aromatase signaling pathway and inhibition.

Data Presentation

The efficacy of this compound (represented by Letrozole) is typically evaluated by its 50% inhibitory concentration (IC50) for cell proliferation in aromatase-overexpressing breast cancer cell lines.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| MCF-7aro | Monolayer Proliferation | 50-100 | [9] |

| T-47Daro | Monolayer Proliferation | <50 (not specified) | [9] |

| MCF-7aro | Spheroid Proliferation | ~200 | [9] |

| T-47Daro | Spheroid Proliferation | 15-25 | [9] |

Note: MCF-7aro and T-47Daro are estrogen receptor-positive breast cancer cell lines engineered to overexpress aromatase, making them suitable models for studying aromatase inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in breast cancer cell lines.

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of aromatase-overexpressing breast cancer cells.

-

Materials:

-

MCF-7aro or T-47Daro cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Testosterone (substrate for aromatase)

-

This compound (e.g., Letrozole)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7aro or T-47Daro cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Replace the medium with phenol red-free medium containing charcoal-stripped serum to remove hormones.

-

Prepare serial dilutions of this compound in the medium.

-

Add 1 nM testosterone to all wells (except negative control) to stimulate estrogen-dependent proliferation.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

-

Incubate the plates for 5-7 days.

-